molecular formula C8H15NO3 B11807194 tert-Butyl isoxazolidine-2-carboxylate CAS No. 1201221-84-2

tert-Butyl isoxazolidine-2-carboxylate

Cat. No.: B11807194
CAS No.: 1201221-84-2
M. Wt: 173.21 g/mol
InChI Key: HDULXEDSECOGMJ-UHFFFAOYSA-N
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Description

tert-Butyl isoxazolidine-2-carboxylate is a chemical compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . It is a derivative of isoxazolidine, a five-membered heterocyclic compound containing nitrogen and oxygen atoms. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl isoxazolidine-2-carboxylate can be synthesized through various synthetic routes. One common method involves the cyclization of intermediate compounds using hydroxylamine hydrochloride (NH2OH·HCl) in methanolic conditions . The reaction typically requires refluxing for 2-3 hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound often involves bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. This process ensures high purity and consistency, making it suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl isoxazolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Substitution reactions can occur at different positions on the isoxazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired product and may involve different solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

tert-Butyl isoxazolidine-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl isoxazolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl isoxazolidine-2-carboxylate include:

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct reactivity and properties. This uniqueness makes it valuable in various research and industrial applications, where its specific characteristics can be leveraged for desired outcomes .

Properties

CAS No.

1201221-84-2

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

tert-butyl 1,2-oxazolidine-2-carboxylate

InChI

InChI=1S/C8H15NO3/c1-8(2,3)12-7(10)9-5-4-6-11-9/h4-6H2,1-3H3

InChI Key

HDULXEDSECOGMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCO1

Origin of Product

United States

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